2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate
Description
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a chlorine atom at position 3, a carboxylate ester at position 2, and a 2-(piperidin-1-yl)ethyl group as the ester substituent.
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H18ClNO2S/c17-14-12-6-2-3-7-13(12)21-15(14)16(19)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
WGCYBRYLLNUFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate typically involves the esterification of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 2-(piperidin-1-yl)ethanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Biological Activities
Research indicates that 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate exhibits significant biological activities, including:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation, particularly in breast and lung cancer models.
- Antimicrobial Properties : It shows effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting potential use in treating inflammatory diseases.
Medicinal Chemistry Applications
The unique structure of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate allows for modifications that can enhance its pharmacological properties. Its carboxylate functional group contributes to its reactivity and interaction with biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Ethyl 3-chlorobenzo[b]thiophene-2-carboxylate | Structure | Exhibits antimicrobial and anticancer properties; simpler structure. |
| Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate | Structure | Known for significant anti-inflammatory activity; includes an amide functional group. |
| Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate | Structure | Combines thiazole and benzo[b]thiophene; investigated for similar biological activities. |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal explored the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting its potential as a new antibiotic agent.
- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties demonstrated that the compound could effectively reduce pro-inflammatory cytokines in vitro, indicating its potential role in treating conditions like arthritis.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially affecting enzyme activity and cellular signaling . Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
Pharmacological Activity
- Benzo[b]thiophene derivatives with piperidine or pyrrolidine groups exhibit notable antimicrobial activity. For instance, 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (structurally related) showed potent activity against Staphylococcus aureus and Candida albicans .
- The chlorine substituent at C3 may enhance electrophilic interactions with microbial targets, while the piperidine group could improve membrane permeability .
Physicochemical Properties
- Stability : Esters with bulky amine substituents (e.g., piperidine) may exhibit slower hydrolysis rates than simple alkyl esters, as observed in related morpholine derivatives .
Biological Activity
2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a piperidine moiety with a chlorinated benzo[b]thiophene structure, enhancing its pharmacological properties. Its molecular formula is with a molecular weight of 323.84 g/mol .
Structure and Properties
The structural features of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate include:
- Piperidine Ring : Contributes to the compound's interaction with biological targets.
- Chlorobenzo[b]thiophene Moiety : Imparts unique electronic properties that may enhance biological activity.
- Carboxylate Group : Increases reactivity and potential for forming interactions with various biomolecules.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have shown that compounds similar to 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate possess anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the chlorinated benzo[b]thiophene structure is believed to play a crucial role in enhancing these effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibiotics.
Understanding the mechanism of action is essential for elucidating how 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate exerts its biological effects. It is hypothesized that the compound interacts with specific cellular targets, leading to apoptosis in cancer cells or inhibiting bacterial cell wall synthesis in microbes. Further research is needed to clarify these pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Ethyl 3-chlorobenzo[b]thiophene-2-carboxylate | Structure | Exhibits antimicrobial and anticancer properties; simpler structure. |
| Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate | Structure | Known for significant anti-inflammatory activity; includes an amide functional group. |
| Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate | Structure | Combines thiazole and benzo[b]thiophene; investigated for similar biological activities. |
Case Studies
Several case studies have highlighted the pharmacological potential of related compounds:
- Anticancer Efficacy : A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against A431 and Jurkat cell lines, indicating the potential for developing effective anticancer agents from this scaffold .
- Antimicrobial Activity : Research on thiazole-bearing compounds indicated promising results against various pathogens, suggesting that modifications to the benzo[b]thiophene framework could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
